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Compound of Interest

Compound Name: 2-Bromoethanol

Cat. No.: B042945

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for 2-bromoethanol, a
key reagent in organic synthesis, alongside its halogenated analogs, 2-chloroethanol and 2-
iodoethanol. The nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data
presented herein are essential for the unambiguous identification and purity assessment of
these compounds.

Spectroscopic Data Comparison

The following tables summarize the characteristic *H NMR, 3C NMR, and IR spectroscopic
data for 2-bromoethanol, 2-chloroethanol, and 2-iodoethanol. This information is critical for
distinguishing between these structurally similar compounds.

Table 1: *H NMR Spectroscopic Data (Typical values in CDCIs)
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Table 2: 13C NMR Spectroscopic Data (Typical values in CDCIs)

Compound

Chemical Shift (8) of -CH2X
(ppm)

Chemical Shift (6) of -

CH20H (ppm)

2-Bromoethanol[1][2] ~35.5 ~63.5
2-Chloroethanol[3][4] ~46.9 ~63.1
2-lodoethanol[5] ~10.2 ~64.5

Table 3: Infrared (IR) Spectroscopy Peak Assignments
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Functional Group 2-Bromoethanol 2-Chloroethanol 2-lodoethanol

TP ~3350 cm~1 (broad, ~3360 cm~1 (broad, ~3350 cm~1 (broad,
strong) strong) strong)

C-H Stretch ~2950 cm~! (medium)  ~2960 cm~! (medium)  ~2940 cm~! (medium)

C-O Stretch ~1050 cm™1 (strong) ~1060 cm™t (strong) ~1040 cm~1 (strong)

C-Br Stretch ~650 cm~t (medium)

C-ClI Stretch - ~750 cm~t (medium)

C-I Stretch - - ~590 cm~t (medium)

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of the haloethanol sample in 0.5-0.7
mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition:

o Spectrometer: 400 MHz or higher field strength.

o

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32.

[¢]

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Spectral Width: -2 to 12 ppm.
e 13C NMR Acquisition:

o Spectrometer: 100 MHz or corresponding frequency for the available tH field strength.
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[e]

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

o

Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.

[¢]

Relaxation Delay: 2-5 seconds.

[¢]

Spectral Width: 0 to 100 ppm.

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired free induction decays (FIDs). Calibrate the chemical shifts using the TMS signal
at 0.00 ppm for *H and *3C spectra.

Infrared (IR) Spectroscopy

o Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat
liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid
samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr
powder and pressing the mixture into a translucent disk. Alternatively, Attenuated Total
Reflectance (ATR) can be used by placing a drop of the liquid directly on the ATR crystal.

e IR Spectrum Acquisition:
o Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

Mode: Transmittance or Absorbance.

[¢]

[e]

Scan Range: 4000-400 cm~2.

Resolution: 4 cm~—1.

o

Number of Scans: 16-32.

[¢]

o Data Processing: A background spectrum of the empty sample holder (or clean ATR crystal)
is recorded and subtracted from the sample spectrum. The resulting spectrum is then
analyzed for characteristic absorption bands.

Visualization of Spectroscopic Analysis Workflow
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The following diagram illustrates the logical workflow for the spectroscopic characterization of
2-bromoethanol.

Sample Preparation

Dissolve in CDCI3 with TMS Prepare thin film or KBr pellet

Data Acquisition
\ /
Acquire 1H and 13C NMR Spectra Acquire IR Spectrum
/ \
/ \
¢ Data Processing x
Fourier Transform, Phasing, Baseline Correction Background Subtraction
/ \
/ \
¢ Data Analysis &4
Analyze Chemical Shifts, Multiplicity, Coupling Constants Analyze Characteristic Frequencies

Structural Confirmation of 2-Bromoethanol

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 2-Bromoethanol(540-51-2) 13C NMR spectrum [chemicalbook.com]
e 2. spectrabase.com [spectrabase.com]

e 3. 2-Chloroethanol(107-07-3) 13C NMR [m.chemicalbook.com]

e 4. spectrabase.com [spectrabase.com]

e 5. dev.spectrabase.com [dev.spectrabase.com]

« To cite this document: BenchChem. [A Comparative Guide to the Spectroscopic
Characterization of 2-Bromoethanol and Its Analogs]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b042945#spectroscopic-data-nmr-ir-for-2-
bromoethanol-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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